

An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)propan-1-ol

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Compound of Interest

Compound Name: 3-Bromo-2-(bromomethyl)propan-1-ol

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Introduction

3-Bromo-2-(bromomethyl)propan-1-ol is a bifunctional organic compound featuring both primary alcohol and alkyl halide functionalities. Its structure, consisting of a propanol backbone with two bromine substituents, makes it a versatile intermediate in organic synthesis. The presence of reactive bromine atoms and a hydroxyl group allows for a variety of chemical transformations, rendering it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity.

Core Chemical Properties

The physical and chemical properties of **3-Bromo-2-(bromomethyl)propan-1-ol** are essential for its application in a laboratory setting. These properties dictate the conditions required for its storage, handling, and use in chemical reactions.

Property	Value	Reference
CAS Number	106023-63-6	[1][2]
Molecular Formula	C ₄ H ₈ Br ₂ O	[1][2]
Molecular Weight	231.91 g/mol	[1][2]
Melting Point	66 °C to 69 °C	[1]
Boiling Point	~131 °C at 2.5 mmHg	[1]
Appearance	White solid	[3][4]
Solubility	Soluble in organic solvents; limited solubility in water.[1]	
IUPAC Name	3-bromo-2-(bromomethyl)propan-1-ol	[2]
InChI	InChI=1S/C4H8Br2O/c5-1-4(2-6)3-7/h4,7H,1-3H2	[2]
SMILES	C(C(CBr)CBr)O	[2]

Reactivity and Chemical Behavior

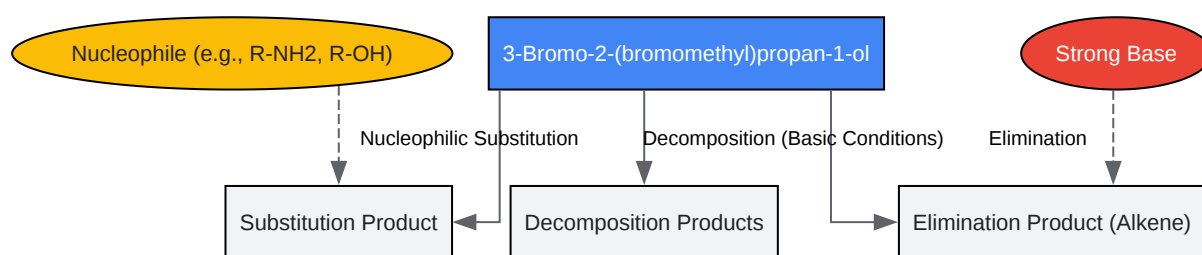
The chemical reactivity of **3-Bromo-2-(bromomethyl)propan-1-ol** is primarily governed by its two reactive centers: the bromine-bearing carbons and the hydroxyl group. The bromine atoms are susceptible to nucleophilic substitution, while the overall structure can undergo elimination reactions under specific conditions.[1]

Key Reactions

- Nucleophilic Substitution:** The bromine atoms serve as good leaving groups and can be readily displaced by a variety of nucleophiles, such as amines and alcohols, to form new carbon-heteroatom bonds.[1]
- Elimination Reactions:** In the presence of a strong base, the compound can undergo elimination reactions to yield alkenes.[1]

- Decomposition: Under basic conditions, **3-Bromo-2-(bromomethyl)propan-1-ol** has been observed to decompose, forming intermediates like 3-bromomethyl-3-hydroxymethyloxetane. [1]

The significant steric hindrance resulting from the multiple bromine atoms can influence the rate and outcome of its reactions.[1]



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Caption: General reactivity pathways of **3-Bromo-2-(bromomethyl)propan-1-ol**.

Experimental Protocols

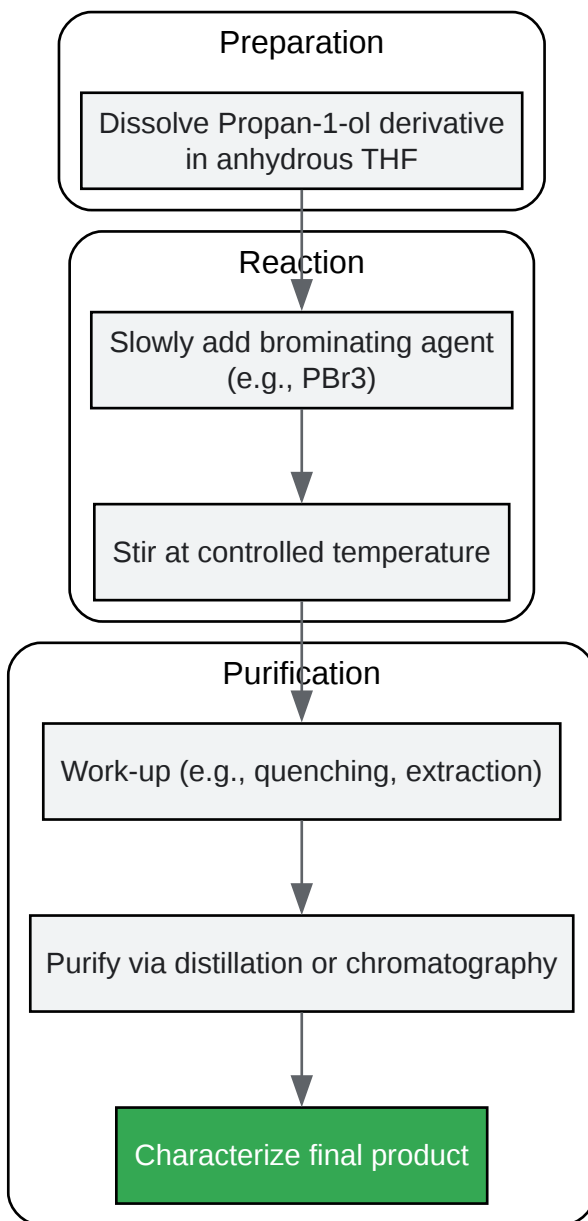
Synthesis

A common method for the synthesis of **3-Bromo-2-(bromomethyl)propan-1-ol** involves the bromination of a suitable propan-1-ol derivative.[1] While specific, detailed protocols for this exact compound are not readily available in the provided search results, a general procedure can be outlined based on analogous syntheses.

General Synthesis Method:

- Starting Material Preparation: A suitable propan-1-ol derivative is dissolved in an anhydrous solvent, such as tetrahydrofuran (THF), to facilitate the reaction.[1]
- Bromination: A brominating agent, like bromine or phosphorus tribromide, is slowly added to the solution under controlled temperature conditions to manage the exothermic nature of the reaction.[1]

- Reaction: The mixture is stirred for a defined period, typically at or below room temperature, to allow the reaction to proceed to completion.
- Purification: Upon completion, the product is purified using standard laboratory techniques such as distillation or chromatography to yield high-purity **3-Bromo-2-(bromomethyl)propan-1-ol**.[\[1\]](#)



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Caption: A generalized workflow for the synthesis and purification of **3-Bromo-2-(bromomethyl)propan-1-ol**.

Safety and Handling

As with all halogenated organic compounds, **3-Bromo-2-(bromomethyl)propan-1-ol** should be handled with care in a well-ventilated fume hood.[4] Personal protective equipment, including gloves and safety glasses, should be worn at all times to avoid contact with skin and eyes.[5]

First Aid Measures:

- In case of skin contact: Wash off with soap and plenty of water and consult a physician.[5]
- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
- If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[5]
- If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]

The compound is incompatible with strong oxidizing agents.[6] Store in a cool, dry, and dark location in a tightly sealed container.[4]

Conclusion

3-Bromo-2-(bromomethyl)propan-1-ol is a valuable reagent in organic synthesis due to its dual reactivity. Its ability to undergo nucleophilic substitution and elimination reactions makes it a versatile building block for constructing more complex molecular architectures. A thorough understanding of its chemical properties and safe handling procedures is crucial for its effective and safe utilization in research and development, particularly within the pharmaceutical industry.

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